molecular formula C10H8ClNO B3090076 3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile CAS No. 1205531-82-3

3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B3090076
CAS No.: 1205531-82-3
M. Wt: 193.63 g/mol
InChI Key: ZIJJZPWAHFFITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclisation in Organic Synthesis

  • The oxidative cyclisation of 3-oxopropanenitriles with alkenes containing 2-thienyl groups mediated by manganese(III) acetate produces dihydrofuran-3-carbonitriles, a class of organic compounds with potential applications in medicinal chemistry (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).

Antimicrobial Properties

  • Novel 2-substituted-3-methylbenzofuran derivatives synthesized from 3-oxopropanenitriles have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Diverse Heterocyclic Synthesis

  • 3-oxopropanenitriles are key synthons in synthesizing a variety of heterocyclic substances with promising antimicrobial activities, particularly against Gram-negative and Gram-positive bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Role in Nanocatalysis

Synthesis of Thiadiazole and Thiazole Derivatives

  • 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) is used to synthesize novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, displaying promising antimicrobial properties (Kheder & Mabkhot, 2012).

Biochemical Analysis

Biochemical Properties

The compound 3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate the mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . These interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJJZPWAHFFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.